Leucine chloromethyl ketone

Description

Historical Context in Protease Inhibitor Development

The development of Leucine (B10760876) chloromethyl ketone is rooted in the broader history of affinity labeling and the creation of active site-directed protease inhibitors. Halomethyl ketones were among the first such inhibitors developed. medcraveonline.com A significant breakthrough occurred in the early 1960s with the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and N-tosyl-L-lysine chloromethyl ketone (TLCK), which were designed as specific, irreversible inhibitors for the serine proteases chymotrypsin (B1334515) and trypsin, respectively. medcraveonline.commedcraveonline.com

These early compounds demonstrated the principle of affinity labeling: they act like substrates by initially forming a reversible complex with the target enzyme, but then an irreversible covalent bond is formed. iaea.org In the case of serine proteases, the chloromethyl ketone group alkylates a crucial histidine residue in the enzyme's active site, rendering it inactive. medcraveonline.commedcraveonline.comiaea.org

This pioneering work led to the realization that the specificity of these inhibitors was dictated by the amino acid or peptide portion of the molecule, which had to satisfy the substrate specificity of the target protease. iaea.org This spurred the synthesis of a wide array of peptide chloromethyl ketones designed to target other proteases with high selectivity. osti.govacs.org Researchers began creating inhibitors corresponding to the physiological cleavage sites of specific enzymes, enhancing their effectiveness and selectivity. osti.gov This evolution from simple amino acid derivatives to more complex peptidyl chloromethyl ketones expanded their application, paving the way for highly specific probes like Leucine chloromethyl ketone to study other classes of proteases, such as cysteine proteases. iaea.org Over time, other halomethyl ketones, such as fluoromethyl ketones (FMKs), were also developed, sometimes being preferred due to lower reactivity with non-target nucleophiles. mdpi.commdpi.com

Table 1: Pioneering Chloromethyl Ketone Protease Inhibitors

| Compound Name | Abbreviation | Target Protease(s) | Protease Class |

|---|---|---|---|

| N-tosyl-L-phenylalanine chloromethyl ketone | TPCK | Chymotrypsin | Serine Protease |

Role in Chemical Biology and Biochemistry Research

This compound is a significant biochemical tool primarily utilized for its function as an irreversible protease inhibitor. ontosight.ai Its mechanism involves the reactive chloromethyl ketone group forming a covalent bond with a nucleophilic residue in the active site of the target enzyme, leading to its inactivation. While the general class of chloromethyl ketones can inhibit serine proteases by alkylating a histidine residue, this compound is particularly recognized as an inhibitor of cysteine proteases, such as cathepsins and calpains, by targeting the active site cysteine. ontosight.aimedcraveonline.comnih.gov

This inhibitory property makes Leu-CMK an invaluable probe for elucidating the roles of these proteases in various cellular and physiological contexts. Researchers employ it in experiments to investigate proteolytic processes, such as the degradation of proteins within lysosomes and the involvement of specific proteases in apoptosis. ontosight.ai

Beyond its use in studying proteolytic pathways, this compound has been applied in other areas of biochemical research. Studies have shown its utility in investigating protein synthesis and metabolic pathways. chemimpex.com For instance, it has been observed to stimulate lipid synthesis in the fat body of locusts, highlighting its potential to probe metabolic regulation in insects. nih.govresearcher.life The compound also serves as a reactive intermediate and building block in the synthesis of more complex molecules for pharmaceutical development. chemimpex.com

The specificity of this compound can be incorporated into more complex probes. For example, fluorescently-labeled probes containing a leucine residue and a chloromethyl ketone reactive group are used to detect and quantify the activity of chymotrypsin-like enzymes in cells. novusbio.com

Table 2: Research Applications and Targets of this compound

| Research Area | Application/Function | Target Enzyme Class/Process |

|---|---|---|

| Protease Inhibition | Irreversible inhibitor used to study proteolytic pathways | Cysteine Proteases (e.g., Calpains, Cathepsins) |

| Cell Biology | Probe for investigating programmed cell death | Apoptosis |

| Protein Metabolism | Tool for studying protein degradation | Lysosomal protein degradation |

| Metabolic Research | Used to investigate metabolic regulation | Lipid Synthesis, Protein Synthesis |

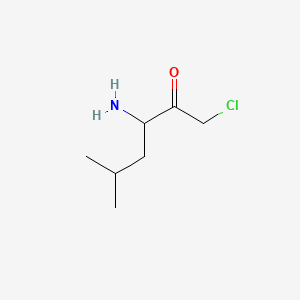

Structure

3D Structure

Properties

CAS No. |

61727-69-3 |

|---|---|

Molecular Formula |

C7H14ClNO |

Molecular Weight |

163.64 g/mol |

IUPAC Name |

3-amino-1-chloro-5-methylhexan-2-one |

InChI |

InChI=1S/C7H14ClNO/c1-5(2)3-6(9)7(10)4-8/h5-6H,3-4,9H2,1-2H3 |

InChI Key |

PMNJWFVAVFZNFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)CCl)N |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies

General Synthetic Routes for Chloromethyl Ketones

The synthesis of α-amino chloromethyl ketones, including leucine (B10760876) chloromethyl ketone, traditionally proceeds through the formation of a diazomethyl ketone intermediate from the corresponding N-protected amino acid. nih.gov This classic method involves the activation of the N-protected amino acid, such as with isobutyl chloroformate, followed by a reaction with diazomethane (B1218177). tandfonline.comgoogle.com The resulting diazomethyl ketone is then treated with anhydrous hydrogen chloride (HCl) to yield the desired chloromethyl ketone. tandfonline.comthieme-connect.de

A common protecting group for the amino function in this synthesis is the benzyloxycarbonyl (Z) group. For instance, Nα-benzyloxycarbonyl-L-leucine (Z-L-Leu-OH) can be converted to its diazomethyl ketone, which is then reacted with HCl to produce Z-L-Leu-CH2Cl. tandfonline.com The reaction is typically carried out in a solvent such as ethyl acetate (B1210297). tandfonline.com

An alternative protecting group is the tert-butoxycarbonyl (Boc) group. The synthesis of Boc-L-leucine chloromethyl ketone follows a similar pathway, starting with Boc-protected leucine (Boc-L-Leu-OH). The protected amino acid is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled. A base, such as N-methylmorpholine, and isobutyl chloroformate are added to form a mixed anhydride, which then reacts with diazomethane. The subsequent treatment with HCl affords the Boc-protected chloromethyl ketone.

A summary of the general synthetic route is presented in the table below:

| Starting Material | Reagents | Intermediate | Final Product |

| N-protected Leucine | 1. Isobutyl chloroformate, N-methylmorpholine 2. Diazomethane | N-protected Leucine diazomethyl ketone | N-protected Leucine chloromethyl ketone |

| Z-L-Leu-OH | 1. Isobutyl chloroformate, N-methylmorpholine 2. Diazomethane 3. HCl | Z-L-Leucine diazomethyl ketone | Z-L-Leu-CH2Cl |

| Boc-L-Leu-OH | 1. Isobutyl chloroformate, N-methylmorpholine 2. Diazomethane 3. HCl | Boc-L-Leucine diazomethyl ketone | Boc-L-Leu-CH2Cl |

Peptide-Based Chloromethyl Ketone Synthesis

The synthesis of peptide-based chloromethyl ketones containing leucine follows the principles of peptide chemistry, coupled with the chloromethyl ketone formation step. These syntheses can be performed in solution-phase or on a solid support.

In solution-phase synthesis, a protected peptide with a C-terminal leucine is first synthesized using standard peptide coupling methods. The resulting peptide is then converted to the corresponding chloromethyl ketone. For example, dipeptide chloromethyl ketones such as Z-L-Phe-L-Leu-CH2Cl, Z-L-Tyr-L-Leu-CH2Cl, Z-L-Leu-L-Phe-CH2Cl, and Z-L-Leu-L-Tyr-CH2Cl have been synthesized. tandfonline.comjst.go.jp The general approach involves coupling the N-protected amino acid or peptide to the amino group of this compound or by activating the C-terminal leucine of a dipeptide and reacting it with diazomethane followed by HCl. tandfonline.com

For the synthesis of Z-L-Phe-L-Leu-CH2Cl, Z-L-phenylalanine is coupled with L-leucine chloromethyl ketone. tandfonline.com Similarly, Z-L-Tyr-L-Leu-CH2Cl is prepared by coupling Z-L-tyrosine with L-leucine chloromethyl ketone. tandfonline.com The synthesis of Z-L-Leu-L-Phe-CH2Cl and Z-L-Leu-L-Tyr-CH2Cl involves preparing the respective diazomethyl ketones from Z-L-Leu-L-Phe-OH and Z-L-Leu-L-Tyr-OH, followed by treatment with HCl. tandfonline.com

The following table summarizes the synthesis of some leucine-containing dipeptide chloromethyl ketones:

| Compound | Starting Materials | Key Synthesis Step |

| Z-L-Phe-L-Leu-CH2Cl | Z-L-Phe-OH and H-L-Leu-CH2Cl | Peptide coupling |

| Z-L-Tyr-L-Leu-CH2Cl | Z-L-Tyr-OH and H-L-Leu-CH2Cl | Peptide coupling |

| Z-L-Leu-L-Phe-CH2Cl | Z-L-Leu-L-Phe-OH | Diazomethylation followed by HCl treatment |

| Z-L-Leu-L-Tyr-CH2Cl | Z-L-Leu-L-Tyr-OH | Diazomethylation followed by HCl treatment |

Solid-phase peptide synthesis (SPPS) offers an efficient alternative for preparing longer peptidyl chloromethyl ketones. google.com In this approach, the peptide chain is assembled on a solid support. The C-terminal amino acid, in this case, leucine, can be modified to the chloromethyl ketone either after the peptide chain is fully assembled and cleaved from the resin, or the chloromethyl ketone moiety can be introduced while the peptide is still attached to the support. google.com This methodology allows for the systematic construction of diverse peptide sequences ending with the reactive chloromethyl ketone group.

Radiolabeling and Fluorescent Tagging Approaches

The ability to introduce radioactive isotopes or fluorescent probes into the structure of this compound is crucial for its use in various biochemical and cellular studies, such as tracking its interaction with target enzymes.

Radiolabeling:

This compound can be radiolabeled for use in binding and localization studies. One documented example involves the use of [14C]leucine chloromethylketone to label components of sarcoma 37 cell plasma membranes. nih.gov In this study, the radiolabel was introduced via the leucine residue itself, presumably by starting the synthesis with [14C]-labeled L-leucine. nih.gov The labeling of plasma membrane proteins was found to be time- and temperature-dependent, with specific proteins being targeted over time. nih.gov

Fluorescent Tagging:

Fluorescently labeled this compound derivatives serve as powerful probes for detecting and visualizing the activity of specific proteases in complex biological samples. A commercially available example is a fluorescent inhibitor probe, FAM-Leu-CMK, which consists of the green fluorescent dye carboxyfluorescein (FAM) linked to the amino group of leucine, which in turn is modified with the chloromethyl ketone reactive group. lktlabs.com This probe is designed to label active chymotrypsin-like serine proteases in living cells, and the resulting fluorescent signal can be analyzed by fluorescence microscopy, a fluorescence plate reader, or flow cytometry. lktlabs.com The synthesis of such probes would involve the coupling of the fluorescent dye to the N-terminus of leucine, followed by the conversion of the carboxyl group to the chloromethyl ketone.

Mechanisms of Protease Inhibition and Molecular Interactions

Covalent Modification and Irreversible Inhibition

The inhibitory action of leucine (B10760876) chloromethyl ketone is characterized by the formation of a stable, covalent bond with the target protease, leading to its irreversible inactivation. nih.gov This process is driven by the electrophilic nature of the chloromethyl ketone moiety, which readily reacts with nucleophilic residues in the enzyme's active site. frontiersin.org

Leucine chloromethyl ketone is a potent irreversible inhibitor of cysteine proteases, such as cathepsins and calpains. ontosight.ainih.gov The core of this inhibition lies in the chemical reaction between the inhibitor's chloromethyl ketone group and the thiol group of the active site cysteine residue. In this reaction, the nucleophilic sulfur atom of the cysteine attacks the electrophilic carbon of the chloromethyl group, resulting in the displacement of the chlorine atom and the formation of a stable thioether bond. This covalent modification of the catalytic cysteine residue permanently blocks the enzyme's active site, thereby preventing it from binding and cleaving its natural substrates. nih.gov

The general mechanism can be summarized as follows:

Enzyme-Inhibitor Recognition: The inhibitor binds to the active site of the cysteine protease.

Nucleophilic Attack: The thiolate ion of the active site cysteine residue performs a nucleophilic attack on the carbon atom of the chloromethyl group.

Covalent Bond Formation: A covalent thioether linkage is formed between the inhibitor and the enzyme, with the concurrent release of a chloride ion.

This irreversible alkylation of the active site cysteine is a hallmark of inhibition by chloromethyl ketones. nih.gov

This compound and its derivatives also exhibit inhibitory activity against serine proteases, including chymotrypsin (B1334515) and trypsin-like enzymes. tandfonline.comontosight.ai The mechanism of inhibition involves the alkylation of a critical histidine residue within the catalytic triad (B1167595) (serine, histidine, and aspartate) of the serine protease active site. cdnsciencepub.commedcraveonline.com

The reaction proceeds through the following steps:

Initial Binding: The inhibitor binds to the active site of the serine protease.

Activation: The active site serine is proposed to attack the carbonyl group of the inhibitor, which activates the inhibitor. medcraveonline.com

Nucleophilic Attack by Histidine: The activated inhibitor is then susceptible to nucleophilic attack by the imidazole (B134444) ring of a nearby histidine residue in the active site. medcraveonline.com

Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the inhibitor and the histidine residue, leading to the irreversible inactivation of the enzyme. cdnsciencepub.commedcraveonline.com

The specificity of this compound and its analogues towards different serine proteases is influenced by the amino acid sequence of the inhibitor, which directs it to the appropriate enzyme active site. tandfonline.com For instance, N-tosyl-L-leucine chloromethylketone has been shown to inhibit some chymotrypsin-like enzymes. tandfonline.com

Stereochemical Requirements for Specificity

The stereochemistry of this compound is a critical determinant of its inhibitory specificity. The naturally occurring L-isomer of amino acids is typically required for effective binding to the active site of proteases. The specified stereochemistry for this compound is (S)-3-amino-1-chloro-5-methylhexan-2-one, which corresponds to the L-leucine configuration. ontosight.ai This stereospecificity arises from the three-dimensional arrangement of the enzyme's active site, which is structured to recognize and bind substrates with a particular stereochemical conformation. An inhibitor with the incorrect stereochemistry will not fit properly into the active site, leading to significantly reduced or no inhibitory activity.

Determinants of Inhibitor Selectivity: P-site Interactions

The selectivity of peptide-based inhibitors like this compound is largely governed by the interactions between the amino acid residues of the inhibitor and the corresponding binding pockets (subsites) of the protease active site. These interactions are described using the Schechter and Berger nomenclature, where the amino acid residues of the inhibitor are denoted as P1, P2, P3, etc., and the corresponding subsites on the enzyme are S1, S2, S3, etc. medcraveonline.com

The P1 residue of the inhibitor, which for this compound is leucine, plays a crucial role in determining which proteases are targeted. medcraveonline.com For example, chymotrypsin-like proteases have a preference for large hydrophobic residues such as phenylalanine, tyrosine, or leucine at the P1 position. medcraveonline.com The side chain of the P1 residue fits into the S1 binding pocket of the enzyme, and a favorable interaction is essential for potent inhibition.

Beyond the P1 residue, the length and sequence of the peptide chain of the inhibitor also contribute to selectivity by interacting with the S2, S3, and other subsites of the protease. gatech.edu These extended interactions increase the binding affinity and specificity of the inhibitor for its target enzyme. For instance, the selectivity of chloromethyl ketone inhibitors for proteinase K is significantly influenced by the nature of the amino acid at the P1 position and the length of the peptide chain. tandfonline.com

| Protease Family | Preferred P1 Residue | Example Inhibitor |

| Chymotrypsin-like | Large hydrophobic (Phe, Tyr, Leu) medcraveonline.com | N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) tandfonline.com |

| Trypsin-like | Basic (Arg, Lys) ontosight.ai | Nα-tosyl-L-lysine chloromethyl ketone (TLCK) ontosight.ai |

| Elastase-like | Small hydrophobic (Ala, Val) medcraveonline.com |

Table 1: P1 Residue Preference for Different Serine Protease Families

Non-Covalent Binding Preceding Covalent Adduct Formation

The irreversible inhibition of proteases by this compound is understood to be a two-step mechanism. tandfonline.com The process begins with the initial, reversible, non-covalent binding of the inhibitor to the enzyme's active site. This initial binding event is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues lining the active site cleft. bibliotekanauki.pl This formation of a non-covalent enzyme-inhibitor complex properly orients the reactive chloromethyl ketone group within the active site, positioning it for the subsequent covalent reaction with the catalytic residue. Once optimally positioned, the nucleophilic attack occurs, leading to the formation of the irreversible covalent adduct and the inactivation of the enzyme.

Target Proteases and Associated Biological Pathways

Cysteine Proteases

Leucine (B10760876) chloromethyl ketone and its derivatives are effective inhibitors of several cysteine proteases, a class of enzymes characterized by a cysteine residue in their catalytic site. ontosight.ai These proteases are involved in numerous physiological and pathological processes, including protein degradation and apoptosis. ontosight.ai

Cathepsins are a major group of proteases found predominantly in lysosomes. Leu-CMK and related compounds have been shown to inhibit various members of the cathepsin family. For instance, some peptidyl chloromethyl ketones demonstrate inhibitory activity against cathepsins B, L, S, K, F, V, and X. nih.gov While certain studies indicate that Leu-CMK itself shows no inhibition towards goat brain cathepsin B, other more complex peptidyl chloromethyl ketones, such as those designed for caspase inhibition (e.g., Z-DEVD-cmk), can effectively inhibit a range of cathepsins. nih.govias.ac.in The specificity and potency of inhibition often depend on the peptide sequence attached to the chloromethyl ketone group, which mimics the natural substrates of the enzyme. For example, Z-Leu-Tyr-CMK shows selectivity for calpain over cathepsins. The development of selective inhibitors for specific cathepsins, like cathepsin K, is a key area of research for diseases such as osteoporosis. pnas.org

| Inhibitor | Target Cathepsin(s) | Observed Effect |

| Z-DEVD-cmk | Cathepsins B, L, S, K, F, V, X | Preferred irreversible inhibitor in vitro nih.gov |

| Z-Leu-Tyr-CMK | Cathepsin B | 10-fold less selective compared to calpain |

| Leucine chloromethyl ketone | Cathepsin H | No inhibition observed ias.ac.in |

| Ac-Leu-Leu-Met-H | Cathepsin B | Competitive inhibitor (Ki = 100 nM) allpeptide.com |

| Ac-Leu-Leu-nLeu-H | Cathepsin L | Competitive inhibitor (Ki = 0.5 nM) allpeptide.com |

Calpains are calcium-dependent intracellular cysteine proteases involved in cellular processes like signal transduction, cell motility, and apoptosis. ontosight.ai this compound and its derivatives are recognized as potent inhibitors of calpains I and II. ontosight.aiontosight.ainih.gov The effectiveness of these inhibitors is significantly influenced by the amino acid sequence preceding the chloromethyl ketone moiety, designed to match the substrate specificity of calpains. allpeptide.comnih.gov

Research has shown that tripeptidyl chloromethyl ketones, particularly those with a leucine residue at the P2 position and a phenylalanine at the P1 position (Leu-Leu-PheCH2Cl), are highly potent inactivators of calpains I and II. nih.gov This specific compound was found to be significantly more effective than other inhibitors like E-64. nih.gov The rate of inactivation by these chloromethyl ketones is generally faster for calpain I than for calpain II. nih.gov

| Inhibitor | Target Calpain(s) | Potency/Effectiveness |

| Leu-Leu-PheCH2Cl | Calpain I & II | Strongest inactivator, 5-14 times more effective than E-64. nih.gov |

| Leu-Leu-TyrCH2Cl | Calpain I & II | Less potent than the Phe derivative. nih.gov |

| Leu-Leu-LysCH2Cl | Calpain I & II | Less potent than the Phe and Tyr derivatives. nih.gov |

| Z-Leu-Tyr-chloromethylketone | Calpain | Irreversible inhibitor. |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I & II | Competitive inhibitor (Ki = 36 nM for Calpain I, 50 nM for Calpain II). allpeptide.com |

Beyond cathepsins and calpains, the inhibitory activity of this compound derivatives extends to other cysteine proteases. For example, L-Leucine chloromethyl ketone hydrochloride is described as a lysosomal cysteine protease inhibitor. chemicalbook.com The mechanism of inhibition remains consistent, involving the alkylation of the active site cysteine residue by the chloromethyl ketone group. This broad activity against cysteine proteases makes these compounds valuable tools for studying proteolytic pathways in various biological contexts, including the malaria parasite Plasmodium falciparum, where inhibitors of cysteine proteases can trigger apoptosis-like cell death. nih.gov

Serine Proteases

This compound and its analogs also function as inhibitors of serine proteases, which are characterized by a highly reactive serine residue in their active site. tandfonline.comgatech.edu These enzymes are crucial for a wide range of biological functions, from digestion to blood clotting and immunity. nih.gov

Chymotrypsin (B1334515) and trypsin are well-characterized digestive serine proteases. Peptidyl chloromethyl ketones containing leucine or phenylalanine are known to target and inhibit chymotrypsin-like enzymes. tandfonline.cominvitro.com.au For example, carbobenzyloxy-leucine-tyrosine-chloromethylketone (zLYCK) has been shown to inhibit chymotrypsin-like activity in human neutrophils, thereby affecting cellular signaling pathways such as the respiratory burst. nih.govnih.gov Fluorescently-labeled analogs, such as 5(6)-carboxyfluoresceinyl-L-leucylchloromethyl ketone (FLCK), have been developed as probes to detect the activity of chymotrypsin-like proteases within living cells, particularly during apoptosis. tandfonline.com While some trypsin inhibitors like TLCK and TPCK were shown to inhibit goat brain cathepsin B, Leu-CMK did not. ias.ac.in This highlights the importance of the peptide sequence for conferring specificity.

Granzymes are a family of serine proteases stored in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. nih.govresearchgate.netfrontiersin.org They play a critical role in inducing apoptosis in target cells. nih.gov Several granzymes have substrate specificities that make them targets for leucine-containing inhibitors. Human granzyme M, for example, preferentially cleaves substrates after leucine or methionine residues. frontiersin.org A serine protease purified from a rat lymphocyte leukemia cell line, designated RNK-Met-1, which hydrolyzes substrates after methionine and leucine, can also be targeted by such inhibitors. researchgate.net While peptide chloromethyl ketones are a known class of granzyme inhibitors, a major challenge has been achieving high specificity for individual granzymes. nih.gov

Aminopeptidases

Aminopeptidases are exoproteases that cleave amino acids from the N-terminus of proteins and peptides. Leucine aminopeptidases, a subgroup of these enzymes, show a preference for cleaving N-terminal leucine residues. Chloromethyl ketone analogues of leucine have been identified as effective inhibitors of this class of enzymes. nih.govfrontiersin.org

Studies have shown that the chloromethyl ketone analogue of DL-leucine is a powerful reversible inhibitor of leucine aminopeptidase (B13392206). amanote.com Research from 1972 demonstrated that these analogues were effective inhibitors, with both DL-leucine and L-alanine chloromethyl ketones causing 70% inhibition at a concentration of 17 µM. amanote.com The inhibition is suggested to be a result of a specific, active-site-directed property. amanote.com Further investigations have explored various derivatives, such as benzyloxycarbonyl-leucine-chloromethylketone (Z-L-CMK), as leucine aminopeptidase inhibitors in different biological contexts. nih.gov

Table 3: Inhibition of Leucine Aminopeptidase by Amino Acid Chloromethyl Ketone Analogues

| Compound | Concentration | % Inhibition |

|---|---|---|

| DL-leucine chloromethyl ketone | 17 µM | 70% |

| L-alanine chloromethyl ketone | 17 µM | 70% |

| D-alanine chloromethyl ketone | up to 300 µM | No inhibition |

Data from a 1972 study on the inhibition of leucine aminopeptidase. amanote.com

Broader Enzyme Family Interactions

The reactivity of the chloromethyl ketone group is not limited to serine proteases and aminopeptidases. This compound has been shown to interact with and inhibit enzymes from other families, most notably cysteine proteases.

This compound is widely used in biochemical research as an irreversible inhibitor of lysosomal cysteine proteases, such as cathepsins and calpains. ontosight.aichemicalbook.comrearus.ru This inhibitory action makes it a valuable tool for studying cellular processes like apoptosis and protein degradation within lysosomes. ontosight.ai

Furthermore, research has indicated potential interactions with other enzyme families. One study suggested that this compound (leu-CMK) may act as an irreversible inhibitor of glutaminyl cyclase, an enzyme that catalyzes the formation of pyroglutamic acid at the N-terminus of peptides and is linked to the stability of certain proteins. scispace.comnih.gov Additionally, studies using radiolabeled [14C]leucine chloromethylketone on sarcoma cells found that the label became associated with plasma membrane proteins. nih.gov The initial interaction was localized with γ-glutamyl transpeptidase, suggesting this enzyme as another potential target of the compound. nih.gov

Table 4: Summary of this compound Interactions with Broader Enzyme Families

| Enzyme Family | Specific Enzyme(s) | Type of Interaction |

|---|---|---|

| Cysteine Proteases | Cathepsins, Calpains | Irreversible inhibitor |

| Transferases | Glutaminyl Cyclase | Possible irreversible inhibitor |

| Transferases | γ-Glutamyl Transpeptidase | Covalent labeling/interaction |

Compiled from various studies on the inhibitory profile of this compound. ontosight.aichemicalbook.comscispace.comnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | Leu-CMK |

| Acetyl-KQLR-chloromethylketone | Ac-KQLR-cmk |

| N-α-tosyl-l-leucine chloromethyl ketone | TLCK (context-specific, often refers to Tosyl-L-lysine chloromethyl ketone) |

| Di-isopropyl fluorophosphate | DFP |

| Phenylmethylsulfonyl fluoride | PMSF |

| Benzyloxycarbonyl-leucine-chloromethylketone | Z-L-CMK |

| γ-glutamyl transpeptidase | GGT |

| Hepsin | - |

| Leu-proteinase | - |

| Leucine aminopeptidase | LAP |

| Cathepsin | - |

| Calpain | - |

Applications in Cellular and Molecular Biological Research

Investigation of Proteolytic Processes

Leucine (B10760876) chloromethyl ketone is a potent tool for studying proteolytic processes, which are fundamental to cellular function. ontosight.ai It acts as an irreversible inhibitor of cysteine proteases, such as cathepsins and calpains, by forming a covalent bond with the active site cysteine residue. ontosight.ai This targeted inhibition allows researchers to dissect the specific contributions of these proteases to various physiological and pathological conditions. ontosight.ai For instance, the use of Leu-CMK has been instrumental in exploring the involvement of cysteine proteases in protein degradation within lysosomes. ontosight.ai

Derivatives of leucine chloromethyl ketone, such as Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK), have also been employed to inhibit trypsin-like serine proteases. sigmaaldrich.com This allows for the specific investigation of different classes of proteases and their roles in complex biological systems. sigmaaldrich.com The ability to selectively inhibit proteases with these compounds helps in understanding the intricate web of proteolytic events that govern cellular life and death.

Role in Programmed Cell Death and Apoptosis Pathways

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis and development. This compound and its derivatives have been instrumental in elucidating the molecular machinery of apoptosis.

A key family of proteases involved in apoptosis is the caspases. Research has shown that benzyloxycarbonyl-leucine-chloromethylketone (z-L-CMK), a derivative of Leu-CMK, can induce apoptosis in Jurkat T cells. tandfonline.com In this process, both initiator caspases (caspase-8 and -9) and effector caspases (caspase-3 and -6) are processed into their active forms. tandfonline.com However, at higher concentrations that induce necrosis, these caspases remain in their inactive, intact forms. tandfonline.com The general caspase inhibitor, z-VAD-FMK, was able to block the z-L-CMK-mediated apoptosis and caspase processing, further confirming the role of caspases in this induced cell death pathway. tandfonline.com

Studies using another analog, N-alpha-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK), have demonstrated that its chloromethyl ketone group is essential for inducing caspase-3 activation and subsequent cell death in Jurkat cells. researchgate.net This highlights the importance of the reactive moiety of these inhibitors in triggering the apoptotic cascade.

This compound derivatives can induce different forms of cell death depending on the concentration used. For example, low concentrations of z-L-CMK induce apoptosis in Jurkat T cells, characterized by the activation of caspases. tandfonline.com In contrast, higher concentrations of the same compound lead to necrosis. tandfonline.com A key indicator of this necrotic cell death is the release of High Mobility Group Box 1 (HMGB1) protein into the culture medium, which is not observed during apoptosis induced by lower concentrations. tandfonline.com This suggests that at high concentrations, z-L-CMK triggers a classical necrotic pathway rather than secondary necrosis following apoptosis. tandfonline.com

Furthermore, N-alpha-Tosyl-L-lysine chloromethyl ketone (TLCK) has been shown to sensitize HeLa cells to Fas-mediated cell death, indicating its role in modulating extrinsic apoptosis pathways. medchemexpress.com

The induction of cell death by this compound derivatives is often associated with oxidative stress. Studies with z-L-CMK have demonstrated that its toxic effects on Jurkat T cells are linked to the depletion of intracellular glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS). tandfonline.com The antioxidant N-acetyl cysteine was able to block the cell death mediated by z-L-CMK, confirming the involvement of oxidative stress in the process. tandfonline.com This suggests that the modulation of the cellular redox state is a critical component of the mechanism by which these compounds induce cell death. tandfonline.com

Studies on Protein Degradation and Turnover

For example, Acetylthis compound (ALCK), an inhibitor of acylpeptide hydrolase, has been shown to induce apoptosis in U937 cells. nih.gov This suggests that the inhibition of specific proteases involved in protein degradation can trigger programmed cell death, highlighting the intricate link between protein turnover and cell fate. nih.gov

Modulation of Cellular Signaling Pathways

This compound and its derivatives can influence various cellular signaling pathways by inhibiting key proteases. For instance, Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) can block the activation of nuclear factor κB (NF-κB) induced by lipopolysaccharide (LPS) or cytokines. sigmaaldrich.com This, in turn, prevents the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sigmaaldrich.com

Another derivative, carbobenzyloxy-leucine-tyrosine-chloromethylketone (zLYCK), an inhibitor of chymotrypsin-like proteases, has been shown to inhibit the FMLP-induced respiratory burst in neutrophils through a pathway that is independent of PtdInsP2 breakdown and cytosolic free calcium. nih.gov These findings demonstrate that chloromethyl ketones can be utilized as specific probes to dissect complex signaling cascades and identify the roles of particular proteases within them.

NF-κB Pathway Modulation

The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of inflammatory responses, cell survival, and proliferation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. physiology.org Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. physiology.orgresearchgate.net

Chloromethyl ketones, such as N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), have been shown to inhibit NF-κB activation. karger.comresearchgate.net Research indicates that TPCK can directly block the activity of IKKβ and also target specific cysteine residues on the p65/RelA subunit of NF-κB, thereby preventing its DNA binding. researchgate.net This inhibitory action allows for the study of the downstream consequences of NF-κB pathway disruption. For instance, in human macrophages, the use of an NF-κB inhibitor demonstrated the crucial role of this pathway in the production of cytokines like TNF-α, IL-6, and IL-10 induced by Mycobacterium tuberculosis proteins. karger.com

| Inhibitor | Target in NF-κB Pathway | Cellular Effect |

| N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | IκB kinase (IKK), p65/RelA subunit | Inhibition of NF-κB activation and subsequent gene expression. researchgate.net |

Calpain-Mediated Signaling

Calpains are a family of calcium-dependent cysteine proteases that play critical roles in various cellular functions, including signal transduction and cell proliferation. nih.gov Dysregulation of calpain activity is implicated in several neurodegenerative diseases. nih.gov this compound derivatives act as irreversible inhibitors of calpains by covalently modifying the active-site cysteine residue. This characteristic makes them valuable tools for studying calpain-mediated processes.

The inhibition of calpain by these compounds has been shown to have neuroprotective effects in cellular models of neurodegenerative diseases by reducing apoptosis. Calpains have numerous substrates, and their cleavage can initiate various signaling events. For example, calpain can cleave protein kinases and cytoskeletal proteins, influencing neuronal plasticity and cell structure. nih.gov By using inhibitors like Z-Leu-Tyr-chloromethylketone, researchers can investigate the specific roles of calpain in these pathways.

| Calpain Substrates | Cellular Process | Reference |

| Protein Kinase C (PKC), ERK1/2, CaMKII | Signal Transduction | nih.gov |

| Spectrin, Integrin, MAP-2 | Cytoskeletal Regulation | nih.gov |

| c-Jun, c-Fos | Transcription | nih.gov |

| EGFR | Receptor Regulation | nih.gov |

Other Relevant Signaling Cascades (e.g., PI3K/Akt via leucine studies)

While direct studies on this compound's effect on the PI3K/Akt pathway are limited, research on leucine itself provides insights into related signaling. The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism. diva-portal.org Leucine has been shown to activate the PI3K/Akt/mTOR signaling pathway. oncotarget.comrsc.org For instance, leucine supplementation can increase the phosphorylation of Akt, a key kinase in this pathway. oncotarget.com Conversely, prolonged deprivation of leucine can lead to a PI3K/Akt-dependent reactivation of mTORC1. diva-portal.org These studies on leucine highlight the intricate connection between amino acid availability and major signaling cascades that control cellular anabolism and catabolism.

Research on Protein-Protein Interactions (e.g., Viral Protein-Host Factor Interactions)

Understanding the interactions between viral and host proteins is fundamental to virology and the development of antiviral strategies. nih.govfrontiersin.org Research on influenza A virus has utilized various techniques to identify host factors that interact with viral proteins. For example, the yeast two-hybrid system was employed to screen for host proteins that bind to the influenza M2 protein, identifying TRAPPC6A as a potential partner. asm.org Further investigation revealed that a highly conserved leucine residue in the M2 protein is crucial for this interaction. asm.org Similarly, studies on the nucleoprotein (NP) of highly pathogenic avian influenza virus have identified interactions with host proteins like Aly/REF, a component of the TREX complex involved in RNA export. plos.org These studies often involve creating mutant viral proteins to pinpoint the specific amino acid residues mediating the interaction, providing a detailed map of the protein-protein interface. asm.org

Inhibition of Cell Proliferation in In Vitro Models

This compound and its analogs have demonstrated the ability to inhibit cell proliferation in various in vitro models. For example, benzyloxycarbonyl-leucine-chloromethylketone (z-L-CMK) has been shown to be toxic to Jurkat T cells, inducing apoptosis at lower concentrations and necrosis at higher concentrations. researchgate.nettandfonline.com This effect was linked to the induction of oxidative stress. tandfonline.com Similarly, in cancer research, derivatives like Z-Leu-Tyr-chloromethylketone have been observed to inhibit the proliferation of cancer cell lines and induce apoptosis by modulating calpain-mediated pathways. Studies on leucine deprivation have also shown an inhibition of proliferation and induction of apoptosis in breast cancer cells, an effect mediated through the downregulation of fatty acid synthase (FASN). nih.gov

| Compound/Condition | Cell Line | Effect on Proliferation | Mechanism | Reference |

| Benzyloxycarbonyl-leucine-chloromethylketone (z-L-CMK) | Jurkat T cells | Inhibition | Induces apoptosis and necrosis via oxidative stress. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Z-Leu-Tyr-chloromethylketone | Cancer cell lines | Inhibition | Induces apoptosis via calpain-mediated pathways. | |

| Leucine deprivation | MDA-MB-231 and MCF-7 breast cancer cells | Inhibition | Downregulation of fatty acid synthase (FASN). nih.gov | nih.gov |

Role in Autophagy Studies

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key negative regulator of autophagy. nih.gov Leucine and its metabolites have been identified as important regulators of this process. Leucine, through its metabolite acetyl-coenzyme A (AcCoA), can inhibit autophagy by promoting the acetylation of the mTORC1 component raptor, leading to mTORC1 activation. nih.govresearchgate.net Conversely, leucine deprivation leads to decreased raptor acetylation and mTORC1 inhibition, thereby activating autophagy. nih.gov The use of autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) in conjunction with other treatments has helped to elucidate the protective role of autophagy in certain contexts. portlandpress.com For example, in hepatocellular carcinoma cells, inhibiting autophagy was found to enhance the anticancer effects of proteasome inhibitors. nih.gov

Applications in in Vitro Biochemical and Enzymological Studies

Characterization of Enzyme Activity and Kinetics

Leucine (B10760876) chloromethyl ketone is instrumental in elucidating the kinetics of enzyme inhibition and characterizing the activity of leucine-recognizing enzymes. As an irreversible inhibitor, LCMK typically follows a two-step mechanism of inhibition. Initially, it forms a reversible, non-covalent complex with the enzyme (E-I), similar to a substrate binding. This is followed by an irreversible covalent modification of an active site residue, leading to the inactivation of the enzyme (E-I*).

The kinetics of this inhibition can be described by the following equation:

The rate of inactivation is often studied to determine the kinetic parameters, such as the inhibition constant (Ki) and the rate of inactivation (k2). For instance, chloromethyl ketone analogues of amino acids have been synthesized to study their inhibitory effects on enzymes like leucine aminopeptidase (B13392206). nih.gov Such studies involve measuring the rate of loss of enzyme activity at different concentrations of the inhibitor, allowing for the calculation of the kinetic constants that characterize the inhibitor's potency and the enzyme's susceptibility. nih.gov

The inactivation kinetics of various proteases by peptide chloromethyl ketones have been extensively studied. These investigations have demonstrated that a reversible enzyme-inhibitor complex is formed prior to the alkylation of the enzyme's active site. nih.gov By analyzing the rate of enzyme inactivation as a function of inhibitor concentration, researchers can determine the rate constants for this process. nih.gov

Below is an interactive data table summarizing hypothetical kinetic parameters for the inhibition of a leucine-specific protease by Leucine Chloromethyl Ketone.

| Parameter | Value | Description |

| Ki (Inhibition Constant) | 50 µM | Represents the affinity of the inhibitor for the enzyme in the initial reversible binding step. A lower Ki indicates a higher affinity. |

| k2 (Inactivation Rate Constant) | 0.1 s-1 | Represents the first-order rate constant for the covalent modification of the enzyme by the inhibitor. |

| kinact/Ki (Second-Order Rate Constant) | 2000 M-1s-1 | An overall measure of the inhibitor's efficiency, reflecting both binding affinity and the rate of covalent bond formation. |

These kinetic studies are crucial for understanding the mechanism of enzyme catalysis and for the development of more specific and potent enzyme inhibitors for therapeutic or research purposes.

Substrate Specificity Profiling

This compound is a useful tool for profiling the substrate specificity of proteases. By observing which enzymes are inhibited by LCMK, researchers can infer that these enzymes have a binding pocket (specifically the S1 pocket, which accommodates the amino acid side chain N-terminal to the cleaved peptide bond) that recognizes and binds leucine residues. gatech.edu

Multiplex substrate profiling techniques, which utilize libraries of diverse peptide substrates, can be combined with class-specific inhibitors like chloromethyl ketones to deconvolute the proteolytic signatures in complex biological samples. ucsf.edu For example, a complex mixture of proteases can be treated with LCMK. If a particular proteolytic activity is abolished, it indicates that the responsible enzyme has a preference for leucine at the P1 position of its substrate.

Furthermore, by comparing the inhibitory effects of a panel of different amino acid chloromethyl ketones (e.g., with phenylalanine, alanine, or leucine side chains), the relative substrate preferences of a protease can be determined. For instance, if LCMK is a much more potent inhibitor of a particular protease than phenylalanine chloromethyl ketone, it strongly suggests a preference for leucine over phenylalanine in the S1 binding pocket. tandfonline.com This approach has been used to characterize the substrate specificities of various proteases, including subtilisin and proteinase K. tandfonline.comresearchgate.net

The following table illustrates a hypothetical substrate specificity profile for a protease based on its inhibition by different amino acid chloromethyl ketones.

| Inhibitor | Concentration for 50% Inhibition (IC50) | Implied Substrate Preference |

| This compound | 10 µM | High |

| Alanine Chloromethyl Ketone | 200 µM | Moderate |

| Phenylalanine Chloromethyl Ketone | 500 µM | Low |

| Aspartic Acid Chloromethyl Ketone | > 1000 µM | Very Low / None |

This type of analysis is fundamental to understanding the biological roles of proteases, as their substrate specificity dictates which proteins they can cleave and regulate.

Active Site Labeling and Mapping

The covalent nature of the interaction between this compound and its target enzymes makes it an excellent tool for active site labeling and mapping. By using a radiolabeled or fluorescently tagged version of LCMK, researchers can permanently label the active site of a target enzyme.

For example, [14C]leucine chloromethylketone has been used to label components of cell plasma membranes. nih.gov The subsequent analysis of the radiolabeled proteins allows for their identification and the localization of the active site within the protein structure. nih.gov This method is particularly useful for identifying and characterizing enzymes in complex biological mixtures.

The general approach for active site labeling involves:

Incubating the enzyme or a complex protein mixture with the labeled LCMK.

Allowing the irreversible covalent bond to form with the active site residue.

Removing any unbound inhibitor.

Detecting the labeled enzyme, for instance, through autoradiography or fluorescence imaging.

This technique can be further refined to identify the specific amino acid residue in the active site that is modified by LCMK. After labeling, the enzyme is proteolytically digested into smaller peptides. The labeled peptide can then be isolated and sequenced, revealing the identity of the modified amino acid. This has been a cornerstone technique in identifying the catalytic residues of many enzymes.

A powerful extension of this method is the use of thioester peptide chloromethyl ketones for the active site selective labeling of serine proteases. nih.gov This approach allows for the introduction of a thiol group into the active site, which can then be specifically labeled with a wide variety of spectroscopic probes. nih.gov

Use in Protein Purification and Identification Methodologies (e.g., SDS-PAGE detection)

This compound and its derivatives can be employed in protein purification and identification strategies. When a labeled version of LCMK is used to tag a target enzyme, it facilitates the detection and identification of that enzyme in complex mixtures using techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

For instance, after labeling with [14C]leucine chloromethylketone, the molecular weight of the labeled protein complex can be estimated using SDS-PAGE. nih.gov The radiolabel allows for the specific visualization of the target protein among thousands of other proteins in a cell lysate.

Affinity purification is another application where LCMK analogues can be utilized. By immobilizing a derivative of LCMK on a solid support, it can be used as a bait to capture and purify leucine-binding enzymes from a crude extract. thermofisher.com The specific covalent interaction ensures that only the target enzymes are retained, leading to a high degree of purification.

The general workflow for identification using a labeled LCMK is as follows:

Labeling of the target protein in a complex mixture with a tagged LCMK.

Separation of the proteins by SDS-PAGE.

Detection of the tagged protein by autoradiography (for radiolabels) or fluorescence scanning (for fluorescent tags).

Excision of the labeled protein band from the gel for further analysis, such as mass spectrometry, to confirm its identity.

Stable isotope labeling with amino acids in cell culture (SILAC) is a related powerful technique for quantitative proteomics that can be used in conjunction with studies involving LCMK. For example, cells can be grown in media containing isotopically heavy leucine, and the effect of LCMK on the proteome can be quantified by mass spectrometry. nih.gov

Development of Diagnostic Assays as Research Tools

In the context of developing diagnostic assays, this compound serves primarily as a research tool to validate targets and understand disease mechanisms. While not typically a component of the final diagnostic kit, its role in the research and development phase is significant.

For example, if a particular leucine-specific protease is hypothesized to be a biomarker for a disease, LCMK can be used to:

Inhibit the enzyme's activity in patient samples: This can help to confirm that the measured activity is indeed from the target enzyme.

Stabilize a substrate: In an assay measuring the accumulation of a substrate or the depletion of a product, LCMK can be used to inhibit the enzyme of interest or other interfering enzymes to prevent sample degradation during processing.

Validate antibody specificity: In the development of an immunoassay for the target protease, LCMK can be used to modify the active site, and the effect on antibody binding can be assessed to ensure the antibody recognizes the desired epitope.

While direct diagnostic assays using LCMK are not common, the development of assays for related compounds, such as ketone bodies and leucine itself, highlights the importance of specific and reliable detection methods in clinical diagnostics. mdpi.comnih.gov The principles of enzyme inhibition and specific molecular recognition, which are studied using tools like LCMK, are fundamental to the design of these diagnostic tests. For instance, understanding the kinetics of enzymes involved in leucine metabolism is crucial for interpreting the results of diagnostic tests that measure leucine levels. nih.gov

Applications in in Vivo Non Human Model Systems

Studies on Metabolic Pathways (e.g., Lipid Synthesis, Branched-Chain Amino Acid Degradation)

Leucine (B10760876) chloromethyl ketone has been utilized to probe metabolic functions, particularly in the context of lipid synthesis. The degradation pathway of its parent amino acid, leucine, is also a key area of metabolic research.

Lipid Synthesis

In studies using the locust fat body as a model system, Leu-CMK was identified as a stimulator of lipid synthesis. Research demonstrated that along with other chloromethyl ketones like Nα-tosyl-L-lysine chloromethyl ketone (TLCK) and phenylalanine chloromethyl ketone (PheCK), Leu-CMK could effectively increase the rate of lipid production. This effect was observed to be concentration-dependent.

Branched-Chain Amino Acid Degradation

Leucine is a branched-chain amino acid (BCAA), and its catabolism follows a well-defined pathway that is primarily initiated in extra-hepatic tissues such as muscle. nyu.edu The process begins with a reversible transamination reaction catalyzed by the enzyme BCAA transaminase (BCAT), which converts leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC). researchgate.netnih.gov This is followed by an irreversible oxidative decarboxylation step, mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nyu.edunih.gov This reaction is the rate-limiting step in BCAA catabolism. nih.gov The degradation of leucine ultimately yields acetoacetate (B1235776) and acetyl-CoA, which are ketogenic compounds. nyu.edunih.gov While chloromethyl ketones are known protease inhibitors, specific studies detailing the use of Leucine chloromethyl ketone to directly inhibit enzymes within the BCAA degradation pathway in vivo are not extensively documented in the available literature. However, its analog, this compound, has been shown to inhibit amino acid transport systems in sarcoma 37 ascites tumor cells, suggesting a broader impact on amino acid metabolism. nih.gov

Table 1: Key Steps in Leucine Degradation

| Step | Reaction | Key Enzyme | Product from Leucine | Metabolic Fate |

|---|---|---|---|---|

| 1 | Transamination | BCAA Transaminase (BCAT) | α-ketoisocaproate (KIC) | Reversible |

| 2 | Oxidative Decarboxylation | BCKDH Complex | Isovaleryl-CoA | Irreversible, Rate-Limiting |

| 3 | Further Catabolism | Various | Acetoacetate & Acetyl-CoA | Ketogenic |

Neurobiological Research in Animal Models

The parent amino acid, leucine, readily crosses the blood-brain barrier and plays a significant role in brain metabolism, including serving as a nitrogen source for the synthesis of neurotransmitters like glutamate. plos.orgnih.gov Studies in pig models have shown that high-leucine diets can stimulate BCAA degradation within the brain. plos.org However, based on a review of available scientific literature, there is a lack of specific research employing this compound as a tool for in vivo neurobiological studies in animal models. Its application in this specific field of research is not well-documented.

Research in Insect Biology (e.g., Locust Fat Body Metabolism)

The insect fat body is a central organ for intermediary metabolism, analogous to the vertebrate liver and adipose tissue. khanacademy.org In the locust, this tissue is a primary site for energy storage and mobilization. Research utilizing locust fat body in vitro has shown that this compound acts as an insulin-like stimulator of lipid synthesis. This effect was observed alongside similar actions from TLCK and PheCK. The stimulatory effect of these chloromethyl ketones on acetate (B1210297) uptake, a precursor for lipid synthesis, highlights their utility in investigating the regulatory mechanisms of insect metabolism.

Studies in Bacterial Physiology and Pathogenesis (e.g., ClpP Protease Inhibition)

The caseinolytic protease P (ClpP) is a highly conserved serine protease crucial for protein homeostasis and virulence in many bacterial pathogens. nih.gov Its essential role makes it an attractive target for antimicrobial compounds. Chloromethyl ketones function as irreversible inhibitors of serine proteases, and compounds from this class have been investigated for their ability to target ClpP.

While studies specifically detailing this compound's activity against ClpP are limited, the closely related compound benzyloxycarbonyl-leucyl-tyrosine chloromethyl ketone (Z-LY-CMK) has been identified as a covalent inhibitor of Escherichia coli ClpP. mdpi.com The general mechanism involves the chloromethyl ketone group alkylating a key histidine or serine residue in the protease's active site. Inhibition of ClpP disrupts cellular proteostasis, affecting the bacterium's ability to respond to stress and establish virulence, which can be critical for pathogenesis. nih.govnih.gov The study of ClpP inhibitors is an active area of research for developing new antivirulence drugs. mdpi.com

Table 2: Examples of Chloromethyl Ketone Protease Inhibitors

| Compound | Target Protease(s) | Organism/System |

|---|---|---|

| This compound | Amino Acid Transport Systems | Sarcoma 37 Cells (Mouse) |

| Nα-tosyl-L-lysine chloromethyl ketone (TLCK) | Trypsin-like proteases | Various |

| L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK) | Chymotrypsin-like proteases | Mammalian Cells |

| benzyloxycarbonyl-leucyl-tyrosine chloromethyl ketone (Z-LY-CMK) | ClpP Protease | Escherichia coli |

Animal Model Studies on Organ-Specific Effects and Macromolecular Synthesis

This compound has been used in animal models to investigate its effects on specific cell types and the synthesis of macromolecules like proteins.

In studies using a sarcoma 37 (S37) mouse ascites tumor model, radiolabeled [14C]leucine chloromethylketone was shown to preferentially interact with the plasma membrane fraction of the tumor cells. nih.gov The investigation revealed that the compound's binding to membrane proteins was time-dependent, initially localizing with γ-glutamyltranspeptidase activity. nih.gov This research demonstrates a specific interaction with macromolecular components of tumor cells in an in vivo setting. Further studies with S37 cells showed that Leu-CMK strongly inhibited amino acid transport systems, thereby affecting the cellular uptake of precursors necessary for macromolecular synthesis. nih.gov

The broader class of amino acid chloromethyl ketones has also been shown to directly impact protein synthesis. For instance, L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK) was found to irreversibly inhibit the initiation of protein synthesis in various mammalian tissue culture cells, leading to the breakdown of polyribosomes. nih.gov These findings underscore the utility of chloromethyl ketone derivatives in studying the fundamental processes of macromolecular synthesis and their potential disruption in specific tissues or cell types.

Methodological Considerations and Specificity Challenges in Research

Achieving Target Selectivity vs. Off-Target Reactivity

A primary challenge in the use of Leucine (B10760876) chloromethyl ketone, and chloromethyl ketones in general, is balancing the desired interaction with the intended molecular target against unintended reactions with other cellular components. The chloromethyl ketone moiety is a potent electrophile, which contributes to its efficacy as an inhibitor but also predisposes it to off-target reactivity.

The high reactivity of the chloromethyl ketone group can lead to the indiscriminate alkylation of nucleophilic residues on non-target proteins and other biomolecules. This lack of specificity can complicate the interpretation of experimental results, as observed physiological or cellular effects may arise from these off-target interactions rather than the inhibition of the primary enzyme of interest. For instance, studies have shown that chloromethyl ketones can react with various cellular nucleophiles, leading to a broad range of unintended molecular modifications.

In contrast, other classes of inhibitors have been developed to address this challenge. Peptidyl fluoromethyl ketones, for example, are generally less reactive than their chloromethyl ketone counterparts. mdpi.com This reduced reactivity, owing to the greater stability of the carbon-fluorine bond compared to the carbon-chlorine bond, often translates to higher selectivity for the target enzyme. mdpi.com The decision to use Leucine chloromethyl ketone must therefore be weighed against the potential for off-target effects, and appropriate control experiments are crucial to validate the specificity of its action in any given study.

A comparative study highlighted that while a chloromethyl ketone analogue of a dipeptide inhibitor of cathepsin B had a high second-order rate constant of 45,300 M⁻¹s⁻¹, indicating potent inhibition, its strong electrophilic nature could lead to indiscriminate alkylation of non-target molecules in vivo. nih.gov This underscores the trade-off between high reactivity and the potential for undesirable side effects.

Impact of Compound Concentration on Cellular Effects

The concentration of this compound used in cellular and biochemical assays is a critical parameter that can significantly influence the observed effects. Due to its reactive nature, the concentration-response relationship may not be straightforward and can involve a threshold beyond which off-target effects become more pronounced.

While specific dose-response studies on this compound are not extensively detailed in the provided search results, the broader literature on the parent compound, leucine, demonstrates clear concentration-dependent effects on cellular processes. For instance, in C2C12 skeletal muscle cells, increasing concentrations of leucine have been shown to progressively enhance the phosphorylation of key proteins involved in translation initiation signaling. nih.gov Specifically, leucine concentrations of at least 5 mM were found to be necessary to promote cell growth. nih.gov Another study in a cancer cachexia mouse model revealed that dietary leucine supplementation counteracted muscle-mass loss in a dose-dependent manner. nih.govresearchgate.net

These findings with leucine suggest that the cellular effects of its derivative, this compound, are also likely to be highly dependent on the concentration used. At low concentrations, the effects may be more specific to the intended target. However, as the concentration increases, the likelihood of off-target alkylation and subsequent cellular toxicity or other unintended consequences rises. Therefore, meticulous dose-response studies are essential to identify an optimal concentration that maximizes target-specific inhibition while minimizing non-specific effects.

Table 1: Concentration-Dependent Effects of Leucine on Cellular Signaling and Growth in C2C12 Skeletal Muscle Cells

| Leucine Concentration | Effect on Phosphorylation of Translation Initiation Regulators | Effect on Cell Growth (after 7 days) |

| Low Concentrations | Enhanced phosphorylation | No significant increase |

| ≥ 5 mM | Further enhanced phosphorylation | Significant increase (~1.6-fold vs. control) |

This table is based on data for leucine, the parent compound of this compound, and is intended to illustrate the principle of concentration-dependent effects. nih.gov

Comparison with Other Protease Inhibitor Classes (e.g., Fluoromethyl Ketones)

The scientific community has developed various classes of protease inhibitors, each with distinct advantages and disadvantages. A comparison of this compound with other classes, particularly fluoromethyl ketones, is instructive for understanding its place in the researcher's toolkit.

As previously mentioned, peptidyl fluoromethyl ketones (FMKs) are generally considered to be more selective inhibitors than their corresponding chloromethyl ketones (CMKs). mdpi.com This is largely attributed to the lower reactivity of the fluoromethyl ketone group. mdpi.com The higher electronegativity of fluorine compared to chlorine makes the carbon of the C-F bond less electrophilic and the bond itself stronger, rendering it less susceptible to nucleophilic attack by non-target molecules.

A study comparing dipeptide inhibitors of cathepsin B provides quantitative insight into this difference. The chloromethyl ketone analogue exhibited a second-order rate constant approximately 2.8 times higher than the fluoromethyl ketone analogue, indicating greater reactivity. nih.gov While this high reactivity can be advantageous for potent inhibition, it comes at the cost of reduced selectivity. nih.gov

Table 2: Comparison of Second-Order Rate Constants for Dipeptide Inhibitors of Cathepsin B

| Inhibitor Class | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |

| Chloromethyl Ketone Analogue | 45,300 | High |

| Fluoromethyl Ketone Analogue | 16,200 | Moderate |

| Diazomethyl Analogue | 546 | Low |

This table illustrates the higher reactivity of the chloromethyl ketone analogue compared to the fluoromethyl ketone and diazomethyl analogues. nih.gov

The choice between a chloromethyl ketone and a fluoromethyl ketone inhibitor often depends on the specific goals of the experiment. If high potency is the primary requirement and some off-target effects can be tolerated or controlled for, a chloromethyl ketone may be suitable. However, for studies requiring high specificity, such as in vivo applications or when dissecting complex cellular pathways, a fluoromethyl ketone is often the preferred choice.

Considerations for In Vitro vs. Cellular and In Vivo Applications

The transition from a controlled in vitro environment to more complex cellular and in vivo systems presents a number of considerations for the use of this compound. Its stability, reactivity, and potential for off-target effects become increasingly critical in these more complex settings.

In Vitro Applications: In biochemical assays using purified enzymes, this compound can be a highly effective tool for studying enzyme kinetics and mechanism of inhibition. The controlled environment allows for precise manipulation of inhibitor concentration and minimizes the presence of competing nucleophiles. However, even in this simplified setting, the chemical stability of the compound under the specific assay conditions (e.g., pH, buffer composition) must be considered. nih.gov Studies on a cysteine chloromethyl ketone derivative showed that its stability is pH-dependent, with greater stability at lower pH values. nih.gov

Cellular Applications: When used in cell culture, the challenges of membrane permeability and intracellular stability come to the forefront. The compound must be able to cross the cell membrane to reach its intracellular target. Furthermore, the cytoplasm is a complex milieu containing numerous potential off-target molecules. A study using radiolabeled this compound in viable sarcoma 37 cells demonstrated that it preferentially labels the plasma membrane fraction in a time- and temperature-dependent manner, indicating interaction with cellular components. nih.gov This highlights the importance of verifying target engagement and assessing cellular toxicity at the concentrations used.

In Vivo Applications: The use of this compound in whole organisms introduces further complexities related to pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity. The high reactivity of the chloromethyl ketone group raises significant concerns about off-target alkylation in various tissues, which could lead to adverse effects. nih.gov For this reason, less reactive analogues like fluoromethyl ketones are often favored for in vivo studies. mdpi.commdpi.com Any in vivo application of this compound would necessitate extensive toxicological evaluation and careful study design to distinguish target-specific effects from systemic toxicity.

Q & A

Q. What are the standard protocols for synthesizing and characterizing LCK, and how can purity be validated?

LCK synthesis typically involves peptide coupling reactions followed by chloromethylation. Key steps include:

- Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring proper protection of functional groups (e.g., Z-group protection for amines) .

- Characterization : Employ HPLC for purity assessment (>95%), mass spectrometry (MS) for molecular weight confirmation, and NMR (¹H/¹³C) to verify structural integrity .

- Purity Validation : Quantify impurities via reverse-phase chromatography and validate using reference standards. Store at −20°C to prevent degradation .

Q. How is LCK used to study serine protease inhibition, and what controls are essential for such experiments?

LCK acts as an irreversible inhibitor by alkylating active-site residues (e.g., chymotrypsin). Methodological considerations:

- Enzyme Assays : Pre-incubate LCK with the enzyme (e.g., 10–100 µM LCK, 30 min), then measure residual activity using fluorogenic substrates (e.g., AMC derivatives).

- Controls : Include a vehicle control (e.g., DMSO) and a positive control (e.g., TPCK for chymotrypsin). Validate specificity using mutant enzymes or competitive inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCK’s inhibitory efficacy across different experimental systems?

Contradictions often arise from variations in:

- Experimental Conditions : pH, temperature, and ionic strength affect LCK’s reactivity. Standardize buffers (e.g., Tris-HCl pH 8.0) and validate using isothermal titration calorimetry (ITC) .

- Enzyme Isoforms : LCK may selectively inhibit specific isoforms (e.g., neutrophil elastase vs. pancreatic elastase). Use knockout models or isoform-specific activity assays .

- Data Interpretation : Apply statistical meta-analysis to compare studies, addressing heterogeneity via subgroup analysis (e.g., fixed-effects models) .

Q. What strategies optimize LCK’s stability in long-term enzymatic studies, and how are degradation products analyzed?

LCK degrades via hydrolysis of the chloromethyl ketone group. Mitigation strategies:

Q. How can LCK be integrated into complex proteomic workflows to map protease-substrate interactions?

Combine LCK with activity-based protein profiling (ABPP):

- Labeling : Tag LCK with a biotin or fluorescent probe for pull-down assays.

- Proteomic Analysis : Use tryptic digestion followed by LC-MS/MS to identify bound proteases. Validate hits via siRNA knockdown or CRISPR-Cas9 .

Methodological Best Practices

- Experimental Design : Include dose-response curves (IC₅₀ calculations) and time-dependent inactivation assays to confirm irreversible binding .

- Data Reporting : Follow guidelines for analytical reproducibility (e.g., triplicate runs, error bars for SEM) and disclose raw data in supplementary materials .

- Ethical Compliance : Adhere to laboratory safety protocols for handling chloromethyl ketones (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.